![molecular formula C21H10O3 B14693847 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione CAS No. 32529-95-6](/img/structure/B14693847.png)
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a furan ring and multiple phenyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione typically involves a [4+2] cycloaddition reaction. One common method includes the reaction of phencyclone with maleic anhydride in refluxing benzene or toluene. The reaction is usually complete within 20-30 minutes, and the end product is isolated through standard purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mecanismo De Acción
The mechanism by which 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
9,13-Diphenyl-9,9a,12a,13-tetrahydro-9,13-methanotriphenyleno[2,3-c]furan-10,12,14-trione: This compound shares a similar core structure but differs in the presence of additional functional groups.
Polysubstituted furans: These compounds have a similar furan ring but vary in the substituents attached to the ring.
Uniqueness
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione is unique due to its specific arrangement of phenyl groups and the fused furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
32529-95-6 |
|---|---|
Fórmula molecular |
C21H10O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
19-oxahexacyclo[14.5.1.02,15.03,8.09,14.017,21]docosa-1,3,5,7,9,11,13,15,17(21)-nonaene-18,20-dione |
InChI |
InChI=1S/C21H10O3/c22-20-18-14-9-15(19(18)21(23)24-20)17-13-8-4-2-6-11(13)10-5-1-3-7-12(10)16(14)17/h1-8H,9H2 |
Clave InChI |
LFCUVOBBXRSXRM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C1C6=C2C(=O)OC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


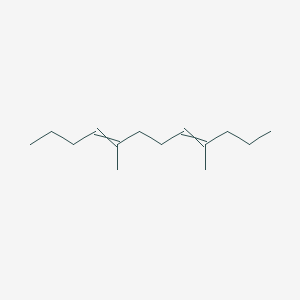
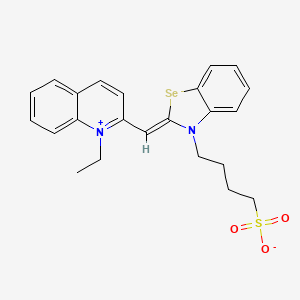
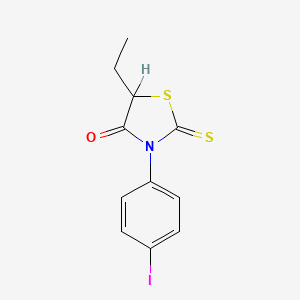
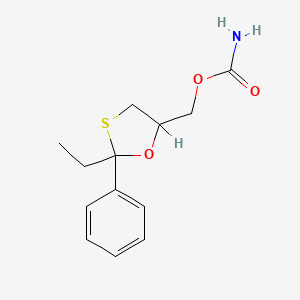
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
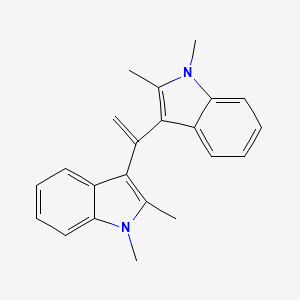
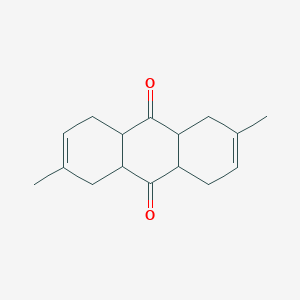
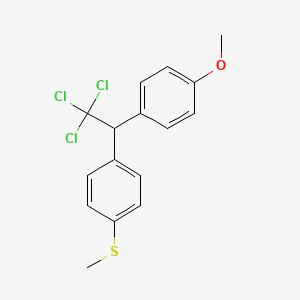
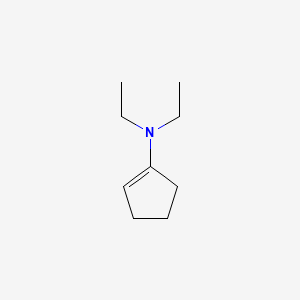
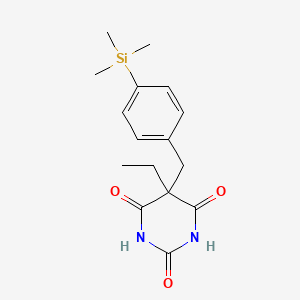
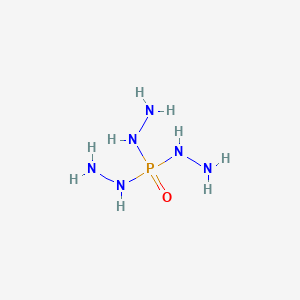
![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)

